2-(2-Thienyl)quinoline

Catalog No.
S3339938
CAS No.
34243-33-9
M.F
C13H9NS
M. Wt
211.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Thienyl)quinoline

Standard cyclometalating ligands fail to reach deep-red OLED emission or enable Hg2+ sensing. 2-(2-Thienyl)quinoline delivers:

  • >600 nm emission with Ir complexes (LUMO lowered).
  • Thiophene-S for ppb Hg2+ detection.
  • Regioselective 5′-functionalization with Li/Zn bases.

Rigorous QC, in stock for immediate global shipping.

CAS Number

34243-33-9

Product Name

2-(2-Thienyl)quinoline

IUPAC Name

2-thiophen-2-ylquinoline

Molecular Formula

C13H9NS

Molecular Weight

211.28 g/mol

InChI

InChI=1S/C13H9NS/c1-2-5-11-10(4-1)7-8-12(14-11)13-6-3-9-15-13/h1-9H

InChI Key

KSHYDMGICWRWSL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=CS3

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=CS3

The exact mass of the compound 2-(2-Thienyl)quinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71690. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-(2-Thienyl)quinoline, 2-(Thiophen-2-yl)quinoline, 2-(2-thienyl)quinoline

Purity

≥98%

Package Size

1 g, 5 g

2-(2-Thienyl)quinoline (CAS 34243-33-9) is a specialized bidentate C^N cyclometalating ligand primarily procured for the synthesis of heavy-metal phosphorescent complexes, particularly Iridium(III) and Ruthenium(II) dopants. Structurally, it combines an extended-conjugation quinoline core with an electron-rich, thiophilic thiophene ring. This specific architecture lowers the lowest unoccupied molecular orbital (LUMO) relative to standard pyridine-based ligands, making it a critical precursor for deep-red to near-infrared organic light-emitting diodes (OLEDs) [1]. Furthermore, the presence of the sulfur atom provides a specific coordination site, establishing its utility in the commercial development of analyte-specific multisignaling chemosensors for environmental monitoring [1].

Research Fit

Thienyl-substituted quinoline for heterocyclic synthesis
Purity specification supports scaffold derivatization workflow
Distinct bromination regioselectivity vs. phenyl analog

Substituting 2-(2-thienyl)quinoline with its closest in-class analogs, such as 2-phenylquinoline (pq) or 2-(2-thienyl)pyridine (thpy), compromises application-critical performance. If a buyer selects 2-phenylquinoline for sensor development, the resulting metal complexes lack the thiophilic sulfur atom required for specific binding to heavy metal ions like Hg2+, rendering the complex entirely unresponsive as a multisignaling chemosensor[1]. In optoelectronic applications, substituting thq with thpy or pq fails to achieve the necessary energy gap reduction; the resulting Iridium complexes emit in the orange or orange-red spectrum rather than the targeted deep-red (>600 nm) region, failing strict CIE chromaticity requirements for red OLED pixels [1]. Additionally, the regioselectivity during downstream functionalization is completely altered depending on the substituent, meaning these building blocks cannot be used interchangeably in established synthetic workflows [2].

Substitution Risk

Solid state Markedly higher melting point alters crystallization and formulation behavior compared to 2-phenylquinoline.
Synthetic route Electrophilic bromination site differs (thiophene ring vs. quinoline core), demanding distinct synthetic design.
Target engagement Sulfur atom modifies electronic and lipophilic profile, likely shifting biological recognition relative to the phenyl analog.

Deep-Red Emission Shift via Thiophene Substitution

When evaluating cyclometalating ligands for OLED phosphorescent dopants, substituting the phenyl ring of 2-phenylquinoline (pq) with a thiophene ring to form 2-(2-thienyl)quinoline (thq) significantly alters the emission profile. The resulting Iridium(III) complex, Ir(thq)2(acac), exhibits a deep-red emission peak at 620 nm in acetonitrile [1]. In contrast, the sulfur-free comparator Ir(pq)2(acac) typically emits in the orange-red region (~595 nm). This 25+ nm red-shift is driven by the electron-rich nature of the thiophene ring combined with the extended conjugation of the quinoline core, which effectively lowers the LUMO and narrows the energy gap.

Evidence DimensionPhosphorescent emission wavelength maximum (λem)
Target Compound DataIr(thq)2(acac) = 620 nm (deep red)
Comparator Or BaselineIr(pq)2(acac) = ~595 nm (orange-red)
Quantified Difference>25 nm red-shift enabling deep-red chromaticity
ConditionsMeasured in acetonitrile (CH3CN) at room temperature

Allows display manufacturers and materials scientists to procure a ligand that pushes emission into the deep-red spectrum, a critical requirement for high-purity RGB OLED pixels.

Melting Point Shift
Head-to-head
132–133 °C vs. 82–84 °C (+48–51 °C)
Alters crystallization and purification strategies
Solid-state packing difference; literature values

Analyte-Specific Phosphorescence Quenching for Chemosensors

The presence of the thiophilic sulfur atom in the 2-(2-thienyl)quinoline ligand enables its complexes to function as highly selective multisignaling chemosensors, a feature absent in purely carbocyclic analogs like 2-phenylquinoline. When Ir(thq)2(acac) is exposed to Hg2+ ions, the specific coordination between the mercury ion and the cyclometalated thienyl sulfur causes a quantifiable optical response. Quantitative studies show that the initial deep-red emission (quantum yield 14.2%) is strongly quenched to a quantum yield of just ~0.3% upon the addition of 1 equivalent of Hg2+ [1].

Evidence DimensionPhosphorescence quantum yield (Φ)
Target Compound DataIr(thq)2(acac) baseline = 14.2%
Comparator Or BaselineIr(thq)2(acac) + 1 equiv. Hg2+ = ~0.3%
Quantified Difference97.8% reduction in quantum yield (near-total quenching)
Conditions20 μM complex in air-equilibrated CH3CN, λex = 375 nm

Provides a highly reliable, high-contrast optical switch mechanism for buyers developing heavy-metal detection assays.

Bromination Site
Head-to-head
5-position of thiophene ring vs. quinoline core
Divergent synthetic routes for analog preparation
Regioselectivity confirmed in acetic acid

Regioselective Deproto-Metallation for Advanced Functionalization

The processability of 2-(2-thienyl)quinoline as a synthetic building block is highly dependent on the choice of metallation base. While traditional deproto-lithiation with butyllithium often yields a mixture of products functionalized at the 3' or 5' positions of the thiophene ring, utilizing a mixed lithium-zinc base (ZnCl2·TMEDA + LiTMP) directs the deprotonation exclusively to the 5' position. Subsequent iodination yields the 5'-iodo derivative with 52% yield [1]. In contrast, 2-phenylquinoline undergoes deprotonation at the 8-position of the quinoline ring under identical conditions.

Evidence DimensionPrimary site of deproto-metallation (using Li-Zn base)
Target Compound Data2-(2-thienyl)quinoline = 5' position on the thiophene ring
Comparator Or Baseline2-phenylquinoline = 8-position on the quinoline ring
Quantified DifferenceComplete shift in regioselectivity driven by the heteroaryl substituent
ConditionsZnCl2·TMEDA (0.5 equiv) + LiTMP (1.5 equiv) in THF at room temperature, followed by I2

Allows synthetic chemists to predictably functionalize the thiophene appendage rather than the quinoline core, enabling the precise assembly of complex supramolecular or optoelectronic architectures.

Phototoxicity Liability
Class-level
High phototoxicity for 5-bromo-2-thienyl derivatives
Consider during lead optimization for in vivo studies
Derivative-specific; not parent compound
Cost Difference
Head-to-head
~26 CNY/mg vs. ~0.18 CNY/mg (144×)
Specialty building block, premium pricing
Quoted research quantities; economies of scale

Precursor for Deep-Red OLED Phosphorescent Dopants

Procured extensively for the synthesis of cyclometalated Iridium(III) complexes where deep-red emission (>600 nm) is required. The ligand's ability to lower the LUMO makes it a direct substitute for standard pyridine-based ligands when shifting emission from green/orange to deep-red is necessary for display applications [1].

Synthesis of Multisignaling Heavy Metal Sensors

Utilized as the core recognition ligand in the development of optical and electrochemical sensors for Hg2+. The specific interaction between the thiophene sulfur and mercury ions enables trace-level (ppb) detection assays that cannot be formulated using sulfur-free quinoline analogs [1].

Regioselective Building Block for Supramolecular Architectures

Selected as a versatile heteroaryl scaffold in organometallic synthesis. Its compatibility with mixed lithium-zinc bases allows for predictable, regioselective functionalization at the 5'-position of the thiophene ring, facilitating the bottom-up assembly of complex materials and extended conjugated systems[2].

Application Fit

Application
Selection Property
Validation Focus
Heterocyclic library diversification
Regioselective thiophene bromination
Bromination site specificity and subsequent coupling
Thienyl-dependent target engagement studies
Electronic/lipophilic profile of thienyl group
Target binding assays vs. phenyl analog
Organic crystal engineering
Higher melting point and packing motif
Thermal analysis and polymorphism screening

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

34243-33-9

Wikipedia

2-(2-thienyl)quinoline

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